

Early Preclinical Efficacy of Drnidene: A Novel Kinase Inhibitor

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Compound of Interest

Compound Name: **Drnidene**

Cat. No.: **B1670947**

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Introduction

Drnidene is a novel, orally bioavailable small molecule inhibitor targeting the Janus kinase (JAK) family, with high selectivity for JAK2. Dysregulation of the JAK-STAT signaling pathway is a critical driver in the pathogenesis of various myeloproliferative neoplasms (MPNs) and inflammatory diseases. This document provides a comprehensive overview of the early preclinical data on the efficacy of **Drnidene**, detailing its in vitro and in vivo activity, and outlining the key experimental protocols used in its initial evaluation.

Quantitative Efficacy Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of **Drnidene**.

Table 1: In Vitro Kinase Inhibitory Activity of **Drnidene**

Kinase Target	IC ₅₀ (nM)	Assay Type
JAK1	150.2	Biochemical
JAK2	5.8	Biochemical
JAK3	210.5	Biochemical
TYK2	180.7	Biochemical

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Cellular Antiproliferative Activity of **Drnidene**

Cell Line	Mutation Status	IC ₅₀ (nM)
HEL 92.1.7	JAK2 V617F	12.5
Ba/F3-JAK2 V617F	JAK2 V617F	15.2
K562	BCR-ABL	> 10,000
Raji	B-cell lymphoma	> 10,000

IC₅₀: The half maximal inhibitory concentration in cellular assays, indicating the drug's potency in inhibiting cell proliferation.

Table 3: In Vivo Efficacy of **Drnidene** in a Mouse Model of JAK2 V617F-Driven Myeloproliferative Neoplasm

Treatment Group	Dose (mg/kg, BID)	Spleen Weight Reduction (%)	Hematocrit Reduction (%)
Vehicle Control	-	0	0
Drnidene	25	35.2	15.8
Drnidene	50	58.9	32.4
Drnidene	100	75.6	55.1

BID: Bis in die (twice a day). Data represents mean values at the end of the 28-day study.

Experimental Protocols

1. Biochemical Kinase Inhibition Assay

- Objective: To determine the in vitro inhibitory activity of **Drinidene** against a panel of purified JAK family kinases.
- Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were incubated with a peptide substrate and ATP in the presence of varying concentrations of **Drinidene**. The reaction was allowed to proceed for 60 minutes at room temperature. A europium-labeled anti-phosphopeptide antibody was then added, and the TR-FRET signal was measured. IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic model.

2. Cellular Antiproliferative Assay

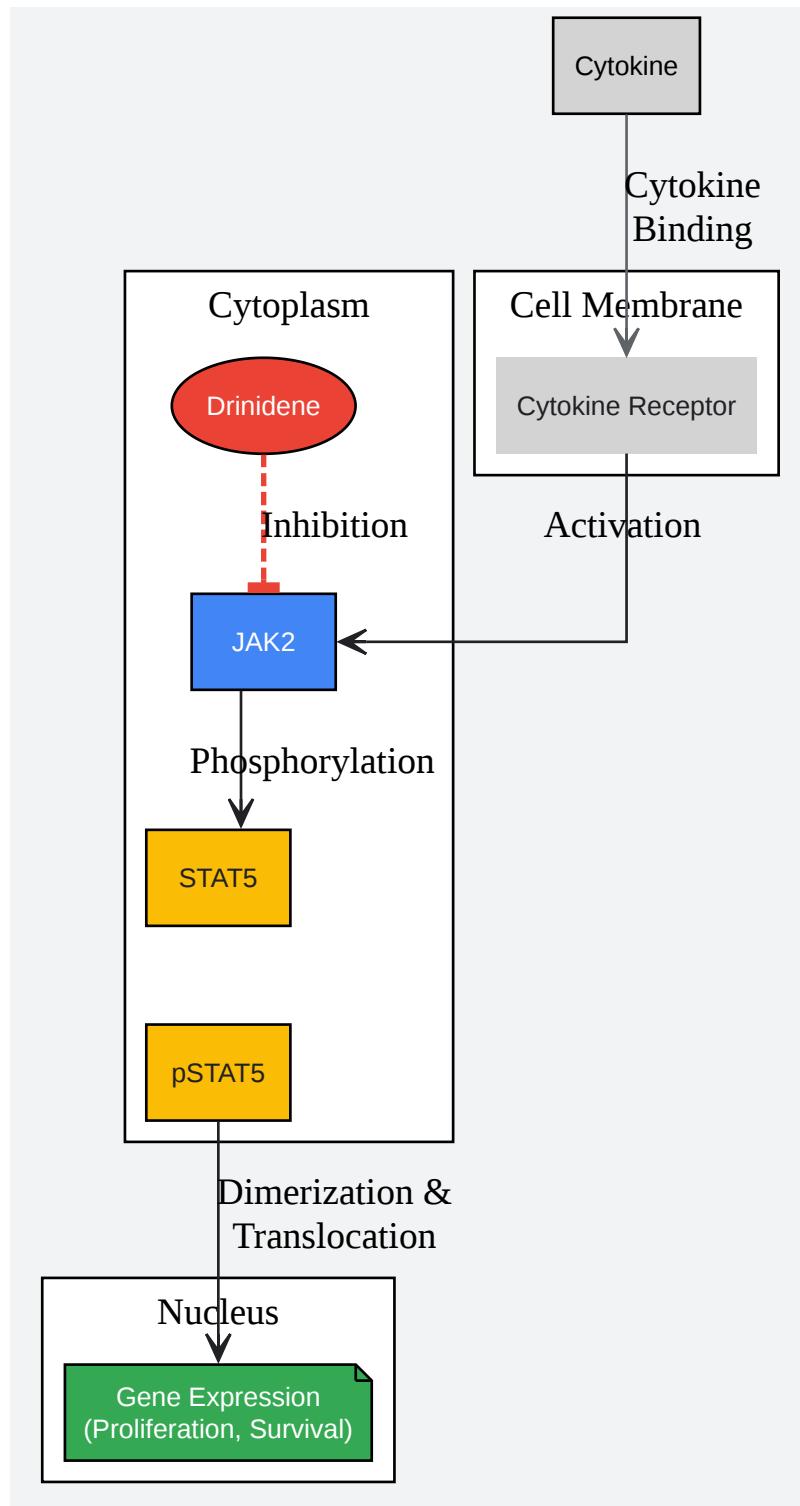
- Objective: To assess the ability of **Drinidene** to inhibit the proliferation of cancer cell lines with and without JAK2 mutations.
- Methodology: Human erythroleukemia (HEL 92.1.7) cells, murine pro-B (Ba/F3) cells engineered to express human JAK2 V617F, and control cell lines (K562, Raji) were seeded in 96-well plates. The cells were treated with a range of **Drinidene** concentrations for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. IC₅₀ values were determined from the resulting dose-response curves.

3. In Vivo Murine MPN Model

- Objective: To evaluate the in vivo efficacy of **Drinidene** in a mouse model of JAK2 V617F-positive myeloproliferative neoplasm.
- Methodology: BALB/c mice were transplanted with bone marrow cells retrovirally transduced to express the human JAK2 V617F mutation. Once disease was established (indicated by elevated hematocrit and splenomegaly), mice were randomized into treatment groups.

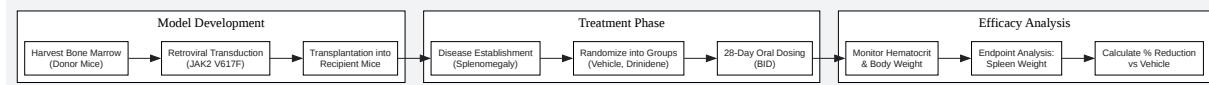
Drnidene was administered orally twice daily for 28 days. Body weight, hematocrit levels, and spleen size were monitored throughout the study. At the end of the treatment period, spleens were harvested and weighed.

Visualizations: Signaling Pathways and Workflows



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Caption: **Drnidene**'s mechanism of action in inhibiting the JAK2-STAT5 signaling pathway.

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Caption: Experimental workflow for the in vivo mouse model of myeloproliferative neoplasm.

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